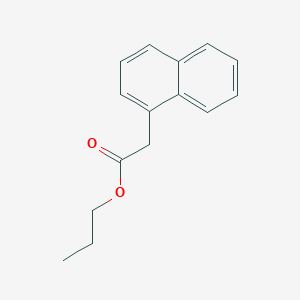
Propyl 1-naphthylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-(NAPHTHALEN-1-YL)ACETATE: is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propyl group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves the esterification of naphthalene-1-acetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-1-acetic acid+PropanolAcid catalystPROPYL 2-(NAPHTHALEN-1-YL)ACETATE+Water
Industrial Production Methods: In an industrial setting, the production of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalene-1-ethanol.
Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as ammonia (NH₃) or halide ions (Cl⁻, Br⁻), in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1-acetic acid and propionic acid.
Reduction: Naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs with improved pharmacological properties. Its structural similarity to other bioactive naphthalene derivatives makes it a candidate for drug development.
Industry: In the industrial sector, PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. It is also used as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Naphthalene-1-acetic acid: A precursor in the synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE.
Naphthalene-1-ethanol: A reduction product of the compound.
Naphthalene-1-yl acetate: A structurally similar ester with different alkyl group.
Uniqueness: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl group enhances its solubility in organic solvents and influences its reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
551-04-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H16O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
InChI Key |
MZIHHQHACSMVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















